3-Phenoxypropanal

Vue d'ensemble

Description

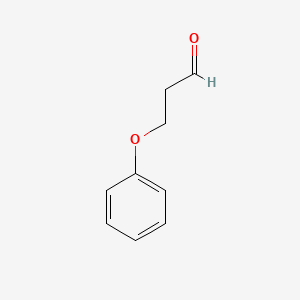

3-Phenoxypropanal: is an organic compound with the molecular formula C9H10O2 . It is characterized by the presence of a phenoxy group attached to a propanal moiety. This compound is used in various chemical syntheses and has applications in different fields of scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-Phenoxypropanal can be synthesized by reacting allyl alcohol with sodium hydroxide, potassium hydroxide, or lithium hydroxide in the presence of hydrogen peroxide . This reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of optimized reaction conditions and catalysts can enhance the yield and efficiency of the process.

Analyse Des Réactions Chimiques

Types of Reactions: 3-Phenoxypropanal undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohols.

Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Conditions for nucleophilic substitution may involve the use of bases or acids as catalysts.

Major Products Formed:

Oxidation: Phenoxypropanoic acid.

Reduction: Phenoxypropanol.

Substitution: Various substituted phenoxypropanal derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Pharmaceutical Applications

One of the most significant applications of 3-Phenoxypropanal is in the pharmaceutical industry. It serves as an intermediate in the synthesis of various compounds, including:

- HIV Protease Inhibitors : this compound can be oxidized to produce 3-phenylpropionic acid, which is crucial in the preparation of HIV protease inhibitors such as L-735,524. These inhibitors play a vital role in antiretroviral therapy for HIV/AIDS patients .

Case Study: Synthesis of Antiviral Compounds

A patent describes a method for synthesizing 3-phenylpropionic acid from this compound through an oxidation process using molecular oxygen. This method not only highlights the utility of this compound in drug synthesis but also emphasizes its commercial viability due to high yields and straightforward purification processes .

Food Science and Flavoring

In food science, this compound is recognized for its flavoring properties. It is naturally found in certain spices and foods, such as Ceylon cinnamon (Cinnamomum verum) and cherry tomatoes. Its presence contributes to the aroma and taste profile of these foods, making it a potential biomarker for dietary intake .

Flavor Profile Analysis

Research indicates that this compound possesses a balsamic and chocolate-like flavor profile. Its detection in various food products suggests that it may be used as a flavoring agent in the food industry .

Toxicological Assessment

The safety evaluation of this compound has been conducted to assess its potential toxicity when used as a flavoring agent. Studies have classified it under safety categories that indicate low risk at typical exposure levels. For instance, daily intake estimates suggest that consumption levels are below the threshold of toxicological concern .

Data Table: Summary of Applications

Mécanisme D'action

The mechanism of action of 3-Phenoxypropanal involves its interaction with specific molecular targets and pathways. It can act as an oxidizing agent, participating in redox reactions that alter the chemical structure of other molecules. The phenoxy group can also engage in various interactions with biological macromolecules, influencing their function and activity.

Comparaison Avec Des Composés Similaires

3-Phenylpropanal: Similar in structure but with a phenyl group instead of a phenoxy group.

Cinnamaldehyde: Contains a phenyl group with an additional double bond in the propanal moiety.

Phenylacetaldehyde: Similar aldehyde functionality but with a shorter carbon chain.

Uniqueness: 3-Phenoxypropanal is unique due to the presence of the phenoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it valuable in specific synthetic applications and research contexts .

Activité Biologique

3-Phenoxypropanal, a compound derived from the hydrogenation of cinnamaldehyde, is an aldehyde with notable biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent studies.

This compound (C₉H₁₀O) features a phenyl group attached to a propanal backbone. It is primarily recognized for its role as a flavoring agent and its significance in various biochemical pathways. Its structure allows it to participate in diverse chemical reactions, including reductions and oxidations.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound. In experiments involving Listeria monocytogenes, it was found that this compound retains antimicrobial properties, although it is less potent than its precursor, t-CIN (trans-cinnamaldehyde). The compound's effectiveness was not significantly altered by genetic modifications affecting the enzyme YhfK, which is involved in its metabolic pathway. This suggests that this compound may have intrinsic antimicrobial properties independent of enzymatic modulation .

Enzymatic Activity

This compound has been shown to interact with various enzymes, enhancing their activity. For instance, enzyme variants were discovered that exhibited up to 28-fold increased activity in converting this compound compared to wild-type enzymes. This indicates a potential for biocatalytic applications in organic synthesis .

Study on Metabolism

In a study examining the metabolism of t-CIN by L. monocytogenes, it was observed that the strain could metabolize t-CIN into this compound effectively. The production of this compound peaked at 12 hours post-culture initiation, demonstrating its significance as an intermediate in microbial metabolism .

Flavoring and Aroma Applications

Research has also identified this compound as a potent aroma compound in food flavoring. Its organoleptic properties make it valuable in the food industry, where it contributes to the sensory profile of various products. Its overall activity values (OAV) suggest that it plays a significant role in flavor perception .

Research Findings Summary

| Study | Findings |

|---|---|

| Listeria monocytogenes Metabolism | This compound produced from t-CIN showed antimicrobial activity but was less potent than t-CIN itself. |

| Enzyme Activity Enhancement | Variants of enzymes exhibited up to 28-fold increased activity with this compound compared to wild-type enzymes. |

| Flavoring Applications | Identified as a significant aroma compound with high organoleptic value in food products. |

Propriétés

IUPAC Name |

3-phenoxypropanal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c10-7-4-8-11-9-5-2-1-3-6-9/h1-3,5-7H,4,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAXQETGAVVOTSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.